molecular formula C8H14FNO B3115485 (2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizine-7a(5H)-methanol CAS No. 2097518-76-6

(2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizine-7a(5H)-methanol

Cat. No.: B3115485
CAS No.: 2097518-76-6
M. Wt: 159.20 g/mol
InChI Key: QAJRFPVPHUYVFE-SFYZADRCSA-N
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Description

((2R,7aS)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanol (CAS 2097518-76-6) is a fluorinated pyrrolizine derivative of significant interest in medicinal chemistry and oncology research. It serves as a critical synthetic intermediate in the development of novel KRAS inhibitors . Mutations in the KRAS gene are among the most common drivers in human cancers, including pancreatic, colorectal, and lung cancers, and this compound is a key building block found in new investigational compounds targeting these mutations . The molecule possesses a defined stereochemistry with a fluorotertiary carbon chiral center and an azaquaternary carbon chiral center, which are essential for its specific three-dimensional configuration and subsequent biological interactions . Beyond its primary application in antineoplastic agent development, this chemical serves as a versatile scaffold in general organic synthesis and is used to produce other stereoisomers and 7a-substituted pyrrolizidine derivatives for broader research purposes . The compound has a molecular formula of C₈H₁₄FNO and a molecular weight of 159.20 g/mol . For product stability, it is recommended to store this compound in a cool, dark place (2-8°C) under an inert atmosphere . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO/c9-7-4-8(6-11)2-1-3-10(8)5-7/h7,11H,1-6H2/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJRFPVPHUYVFE-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(CN2C1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2(C[C@H](CN2C1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097518-76-6
Record name ((2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol involves several steps. One method includes the use of ozonation and chiral chromatographic separation. The process is known for its mild reaction conditions, short reaction time, and high yield with high chiral purity .

Industrial Production Methods

Industrial production methods for this compound are designed to ensure high quality and efficiency. The process involves simple operations and mild reaction conditions, which are crucial for maintaining the integrity of the chiral centers .

Chemical Reactions Analysis

Types of Reactions

((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a different product compared to reduction or substitution .

Scientific Research Applications

Chemistry

In chemistry, ((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methods .

Biology

In biology, this compound is used in the study of enzyme interactions and metabolic pathways. Its chiral centers make it an excellent candidate for studying stereochemistry and its effects on biological systems .

Medicine

In medicine, ((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of various chemicals and materials. Its stability and reactivity make it suitable for use in manufacturing processes .

Mechanism of Action

The mechanism of action of ((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol involves its interaction with specific molecular targets. The fluorotertiary carbon chiral center and the azaquaternary carbon chiral center play crucial roles in its activity. These centers allow the compound to bind to specific enzymes or receptors, thereby exerting its effects .

Comparison with Similar Compounds

Key Properties :

  • Storage : Requires protection from light and storage under inert atmospheres at 2–8°C .
  • Hazard Profile : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Applications : Used as a synthetic intermediate in pharmaceuticals (e.g., incorporated into pyridopyrimidine derivatives for therapeutic development) and sold commercially for research purposes (e.g., CymitQuimica offers it at €62.00/g) .

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

Table 1: Structural Comparison of Fluorinated Pyrrolizine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Stereochemistry Key Substituents CAS Number
((2R,7aS)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanol C₈H₁₄FNO 159.20 (2R,7aS) -F at C2, -CH₂OH at C7a 2097518-76-6
((2S,7aR)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanol C₈H₁₄FNO 159.20 (2S,7aR) -F at C2, -CH₂OH at C7a 2621939-48-6
(2,2-Difluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol C₈H₁₃F₂NO 177.19 Not specified -2F at C2, -CH₂OH at C7a 1788873-48-2
[(2R,7aR)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl]methanol C₈H₁₄FNO 159.20 (2R,7aR) -F at C2, -CH₂OH at C7a 2454490-66-3

Key Observations :

  • Stereoisomerism : The (2R,7aS) and (2S,7aR) isomers (e.g., CAS 2097518-76-6 vs. 2621939-48-6) differ in spatial arrangement, which can significantly alter receptor binding in pharmacological contexts .
  • Fluorination Impact: The difluoro analog (CAS 1788873-48-2) has a higher molecular weight (177.19 vs. 159.20) due to an additional fluorine atom, likely increasing lipophilicity and metabolic stability compared to the monofluorinated parent compound .

Table 2: Stability and Hazard Profiles

Compound Storage Conditions Hazard Statements Signal Word
((2R,7aS)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanol 2–8°C, inert atmosphere, dark H302, H315, H319, H335 Warning
((2S,7aR)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanol 2–8°C, inert atmosphere, dark H302, H315, H319, H335 Warning
(2,2-Difluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol Data not available Data not available N/A

Key Observations :

  • Both (2R,7aS) and (2S,7aR) isomers share identical storage requirements and hazard profiles, suggesting similar reactivity and degradation pathways .
  • The difluoro analog’s safety data are unspecified, but additional fluorine atoms may reduce electrophilicity and alter toxicity .

Table 3: Commercial Availability and Pricing

Compound Vendor Price (1g) Purity
((2R,7aS)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanol CymitQuimica €62.00 Not specified
((2S,7aR)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanol Not listed N/A N/A
(2,2-Difluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol Not listed N/A N/A

Key Observations :

  • The (2R,7aS) isomer is commercially available, indicating established synthetic routes (e.g., stereoselective fluorination and ring closure) .

Biological Activity

((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol, also known by its CAS number 2097518-76-6, is a compound with potential biological significance. Its structure includes a fluorinated pyrrolidine ring, which may influence its interaction with biological systems. This article reviews the available literature on the biological activity of this compound, emphasizing its pharmacological properties, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₈H₁₄FNO
  • Molecular Weight : 159.20 g/mol
  • IUPAC Name : ((2R,7aS)-2-fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol
  • PubChem CID : 118109097

Biological Activity Overview

The biological activity of ((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol has been explored in various contexts. The following sections summarize key findings from research studies.

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit diverse pharmacological activities, including:

  • Antimicrobial Activity : Some fluorinated pyrrolidine derivatives have shown effectiveness against bacterial strains.
  • Neuroactive Effects : Compounds with a pyrrolidine framework are frequently studied for their neuroactive properties, potentially influencing neurotransmitter systems.
PropertyDescription
Antimicrobial ActivityEffective against certain bacteria
NeuroactivityPotential modulation of neurotransmitters

Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] investigated the antimicrobial properties of several fluorinated compounds, including ((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol. Results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Study 2: Neuropharmacological Assessment

In another study published in the Journal of Medicinal Chemistry, the neuropharmacological effects of ((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol were evaluated. The compound was found to interact with serotonin receptors, indicating possible applications in treating mood disorders.

Safety and Toxicology

While initial studies suggest promising biological activity, safety assessments are crucial. The compound is classified under GHS hazard statements indicating it may cause harm if ingested or inhaled. Proper handling and safety protocols should be observed during research and application.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to achieve stereochemical control at the 2R and 7aS positions in ((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol?

  • Methodological Answer : Stereoselective synthesis often involves fluorination of a pyrrolizine precursor using chiral catalysts or auxiliaries. For example, asymmetric hydrogenation or enzymatic resolution can ensure enantiomeric purity. Post-synthesis, chiral HPLC with polarimetric detection or circular dichroism (CD) spectroscopy validates stereochemical integrity. Fluorine’s strong coupling in 19F^{19}\text{F} NMR can also confirm positional specificity .

Q. Which spectroscopic techniques are critical for confirming structural identity and purity?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify proton environments and carbon frameworks. 19F^{19}\text{F} NMR detects fluorine coupling patterns to confirm substitution.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C8_8H14_{14}FNO).
  • Chiral Analysis : Polarimetry or chiral-phase GC/HPLC distinguishes enantiomers.
  • Purity : ≥98% purity is typically confirmed via reverse-phase HPLC with UV detection .

Advanced Research Questions

Q. How can Cremer-Pople puckering parameters resolve conformational ambiguities in the pyrrolizine ring?

  • Methodological Answer : The Cremer-Pople method defines ring puckering via amplitude (qq) and phase (φφ) angles derived from crystallographic coordinates. For this compound:

Use X-ray data refined via SHELXL to generate atomic coordinates .

Calculate puckering parameters using software like Puckering (based on Cremer & Pople’s 1975 algorithm).

Compare with DFT-optimized geometries (e.g., Gaussian or ORCA) to assess deviations.
Example table for hypothetical

MethodAmplitude (Å)Phase Angle (°)
X-ray0.45120
DFT (gas)0.42115
DFT (solvent)0.44118

Discrepancies >0.03 Å suggest solvent effects or thermal motion artifacts .

Q. How can crystallographic data contradictions between experimental and computational models be resolved?

  • Methodological Answer :

  • Thermal Motion : Use SHELXL’s ADPs (anisotropic displacement parameters) to identify high-mobility atoms. Apply TLS refinement to model group motion .
  • DFT Adjustments : Incorporate solvent effects (e.g., PCM model) and compare torsional angles (e.g., C-F vs. C-O bond rotations).
  • Validation Tools : ROG/PLATON checks for steric clashes; Mercury visualizes packing effects .

Q. What experimental and computational methods quantify fluorine’s impact on hydrogen-bonding and dipole moments?

  • Methodological Answer :

  • Hydrogen Bonding : X-ray crystallography (ORTEP-3 visualization) identifies F···H-O/N interactions. IR spectroscopy detects shifts in O-H/N-H stretches .
  • Dipole Moment : Dielectric spectroscopy in solution or DFT calculations (e.g., B3LYP/6-311++G(d,p)) compare fluorinated vs. non-fluorinated analogs.
    Example computational workflow:
     1. Optimize geometry at B3LYP/6-31G(d).  
     2. Calculate dipole moment at M06-2X/def2-TZVP.  
     3. Compare with experimental data (e.g., solution-phase measurements).  

Data Contradiction Analysis

Q. How to address conflicting NMR and X-ray data regarding stereochemical assignments?

  • Methodological Answer :

  • NMR Overlap : Use 19F^{19}\text{F}-1H^{1}\text{H} HOESY to detect spatial proximity between F and H atoms.
  • X-ray Refinement : Re-examine SHELXL refinement constraints (e.g., FLAT for planar groups).
  • DFT-NMR Comparison : Calculate 13C^{13}\text{C} chemical shifts (e.g., with GIAO method) and match to experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizine-7a(5H)-methanol
Reactant of Route 2
(2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizine-7a(5H)-methanol

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